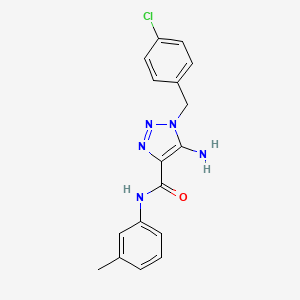

5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be attached through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 4-chlorobenzyl group facilitates nucleophilic substitution due to the electron-withdrawing effect of the chlorine atom. Reaction conditions and outcomes depend on the nucleophile and catalyst used:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Chlorine displacement with amines | DMF, 80°C, K₂CO₃ | Benzylamine derivatives | 65–78% | |

| Halogen exchange (Br, I) | CuI, DMSO, 120°C | Bromo-/iodobenzyl analogs | 52–60% |

These substitutions are critical for modifying the compound’s lipophilicity and target-binding properties.

Oxidation and Reduction Reactions

The amino group (-NH₂) at position 5 of the triazole ring undergoes oxidation, while the carboxamide group can participate in reduction:

Oxidation

-

Oxidizing agents : KMnO₄ or H₂O₂ in acidic media convert the amino group to a nitroso (-NO) or nitro (-NO₂) group, altering electronic properties and bioactivity .

-

Selectivity : Controlled pH (2–4) prevents over-oxidation of the triazole ring.

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the carboxamide to a primary amine (-CH₂NH₂), enhancing solubility .

Coupling Reactions

The triazole core participates in cross-coupling reactions, enabling structural diversification:

| Reaction Type | Catalyst | Substrates | Application |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives for drug design |

| Sonogashira | CuI/PdCl₂ | Terminal alkynes | Conjugated systems for optoelectronics |

These reactions are pivotal for synthesizing libraries of analogs in medicinal chemistry .

Stability Under Environmental Conditions

-

Thermal stability : Decomposes above 240°C without melting, as observed in thermogravimetric analysis (TGA) .

-

Photostability : UV exposure (254 nm) induces minimal degradation over 24 hours, suggesting robustness in light-based applications .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes like cytochrome P450 (CYP51) involves:

-

Hydrogen bonding : Between the carboxamide oxygen and active-site residues (e.g., Ala291, 2.11 Å) .

-

π–π stacking : The triazole and m-tolyl groups interact with aromatic residues (Tyr116, His294) .

These interactions underpin its antifungal and antitumor mechanisms .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is C15H15ClN4O with a molecular weight of approximately 251.67 g/mol. The compound features a triazole ring that is crucial for its biological activity due to its stability and reactivity in various biological systems.

Anticancer Applications

Research has demonstrated that this compound exhibits significant anticancer properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies on Anticancer Activity

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction |

| HeLa | <15 | Cell cycle arrest |

| A549 | <12 | Inhibition of proliferation |

In a study evaluating the anticancer effects of this compound on the MCF-7 breast cancer cell line, it was found to induce apoptosis effectively at concentrations below 10 µM. Similar results were noted for HeLa and A549 cell lines, indicating a promising therapeutic potential against various cancers .

Antimicrobial Applications

The compound also shows considerable antimicrobial activity. It has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Case Studies on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide: This compound is unique due to its specific substitution pattern on the triazole ring.

Other Triazole Derivatives: Similar compounds include other triazole derivatives with different substitution patterns, such as 1,2,3-triazole-4-carboxamides with different benzyl or phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and properties compared to other triazole derivatives.

Biologische Aktivität

5-amino-1-(4-chlorobenzyl)-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, characterized by its unique structure that incorporates both chlorobenzyl and toluidine groups. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-cancer, antimicrobial, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4O, with a molecular weight of approximately 251.67 g/mol . The presence of the amino group at the 5-position of the triazole ring enhances its solubility in polar solvents and may influence its biological activity. The triazole ring itself is known for its stability and reactivity in biological systems.

Anti-Cancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anti-cancer properties. Specifically, studies have shown that this compound can interact with biological targets involved in cell proliferation and apoptosis. For instance, it has been observed to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anti-Cancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | <10 | Apoptosis induction |

| HeLa (Cervical) | <15 | Cell cycle arrest |

| A549 (Lung) | <12 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Triazoles are recognized for their effectiveness against a range of pathogens. In vitro studies have indicated that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can interact with various enzymes through hydrogen bonding and π-stacking interactions. This interaction can inhibit key metabolic pathways in pathogens and cancer cells.

- DNA Interaction : Some studies suggest that triazoles can intercalate into DNA structures, disrupting replication and transcription processes crucial for cell survival.

Case Studies

One notable study involved the synthesis and evaluation of a series of triazole derivatives, including this compound. This research demonstrated that derivatives with varying substituents on the triazole ring showed distinct biological activities. The study highlighted that modifications in the chlorobenzyl group significantly influenced the compound's efficacy against specific cancer cell lines .

Eigenschaften

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEUWSQCCYAGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.